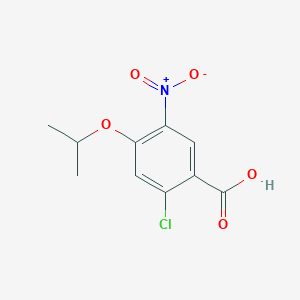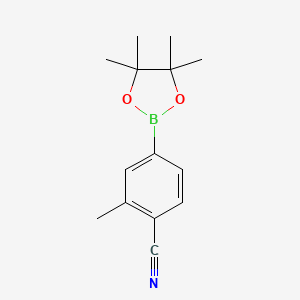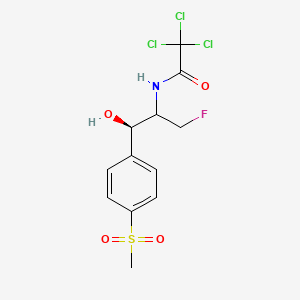
Florfénicol amine N-trichloroacétylé
Vue d'ensemble
Description
N-Trichloroacetyl Florfenicol Amine is a useful research compound. Its molecular formula is C12H13Cl3FNO4S and its molecular weight is 392.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Trichloroacetyl Florfenicol Amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Trichloroacetyl Florfenicol Amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine vétérinaire : Utilisation antibactérienne
Florfénicol amine N-trichloroacétylé: est un antibiotique bactériostatique à large spectre principalement utilisé en médecine vétérinaire pour traiter les maladies des animaux d'élevage et aquatiques . Il inhibe l'activité ribosomique, interrompant la synthèse des protéines bactériennes, et est efficace contre diverses bactéries Gram-positives et Gram-négatives.
Propriétés anti-inflammatoires
Des recherches ont montré que le Florfénicol amine N-trichloroacétylé possède des propriétés anti-inflammatoires. Il peut réduire significativement la prolifération des cellules immunitaires et la production de cytokines, qui sont des facteurs clés dans la réponse inflammatoire .
Applications de la nanotechnologie
La faible solubilité du composé dans l'eau a incité des recherches sur l'utilisation de la nanotechnologie pour améliorer sa formulation. Les nanoparticules de Florfénicol amine N-trichloroacétylé pourraient améliorer son efficacité, sa biodisponibilité et réduire les risques de résistance antimicrobienne .
Amélioration de la solubilité
Des études se sont concentrées sur l'amélioration de la solubilité du Florfénicol amine N-trichloroacétylé dans divers solvants. Ceci est crucial pour son absorption et sa biodisponibilité dans les traitements animaux. Le développement de nanocristaux a été identifié comme une méthode utile pour solubiliser le composé .
Cristallisation antisolvant
La cristallisation antisolvant est une méthode efficace pour préparer des nanocristaux de Florfénicol amine N-trichloroacétylé. Sa bonne solubilité dans les solvants alcooliques comme le méthanol et l'éthanol en fait des solvants potentiels pour ce processus de cristallisation .
Phénomène de cosolubilité
La solubilité du Florfénicol amine N-trichloroacétylé dans les systèmes de solvants binaires présente un phénomène de cosolubilité. C'est là que la solubilité augmente d'abord, puis diminue avec la diminution du rapport en eau, ce qui indique des interactions complexes entre le composé et les solvants .
Mécanisme D'action
Target of Action
N-Trichloroacetyl Florfenicol Amine is a derivative of Florfenicol , which is a broad-spectrum antibiotic . The primary targets of Florfenicol are both Gram-positive and Gram-negative bacterial strains .
Mode of Action
Florfenicol shares a common mechanism of antibacterial action with thiamphenicol and chloramphenicol . It belongs to the class of amphenicols, which are established based on their shared phenylpropanoid structural motif .
Biochemical Pathways
It’s known that florfenicol, the parent compound, affects several biochemical pathways in bacteria, leading to their death .
Pharmacokinetics
In a study, pharmacokinetic profiles of free Florfenicol were assessed following oral administration of 30 mg Florfenicol/kg body weight to healthy or E. coli–infected chickens . Florfenicol exhibited a substantially higher maximum plasma concentration (Cmax) compared to free Florfenicol . Furthermore, Florfenicol showed significantly higher area under the curve (AUC 0–t) than free Florfenicol as revealed from the relative bioavailability studies .
Result of Action
Its parent compound, florfenicol, is known to have a broad-spectrum antibacterial profile against both gram-positive and gram-negative bacterial strains .
Action Environment
The action, efficacy, and stability of N-Trichloroacetyl Florfenicol Amine can be influenced by various environmental factors. For instance, the presence of nitrate and dissolved organic matters (DOMs) in the aqueous environment might occur to an important effect on environmental fate of antibacterial agents under solar irradiation .
Propriétés
IUPAC Name |
2,2,2-trichloro-N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3FNO4S/c1-22(20,21)8-4-2-7(3-5-8)10(18)9(6-16)17-11(19)12(13,14)15/h2-5,9-10,18H,6H2,1H3,(H,17,19)/t9?,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRAZOSFWARISO-QVDQXJPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CF)NC(=O)C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-(Cyclohexylmethyl)-4-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}-2-piperazinyl)-1-ethanol](/img/structure/B1462851.png)

![3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1462854.png)

![6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1462857.png)
![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1462858.png)
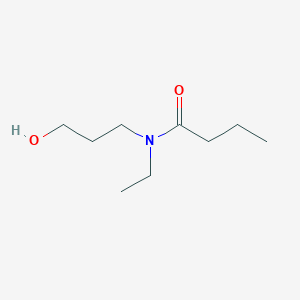
![1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid](/img/structure/B1462861.png)
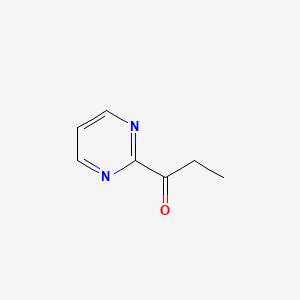
![2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B1462863.png)
![1,8-dihydroxy-2,3-dihydro-1H-cyclopenta[b]chromen-9-one](/img/structure/B1462866.png)
![(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1462870.png)
